![molecular formula C4H10N4S2 B605806 Azidoethyl-SS-ethylamine CAS No. 1807512-40-8](/img/structure/B605806.png)
Azidoethyl-SS-ethylamine
Overview
Description
Azidoethyl-SS-ethylamine is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
Azidoethyl-SS-ethylamine is a cleavable PEG linker . It is used in the development of antibody-drug conjugates .Molecular Structure Analysis
The molecular formula of Azidoethyl-SS-ethylamine is C4H10N4S2 . It contains a total of 20 atoms, including 10 Hydrogen atoms, 4 Carbon atoms, 4 Nitrogen atoms, and 2 Sulfur atoms .Chemical Reactions Analysis
Azidoethyl-SS-ethylamine can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Scientific Research Applications
Antibody-Drug Conjugates (ADCs) Synthesis
Azidoethyl-SS-ethylamine is primarily used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
Click Chemistry
Azidoethyl-SS-ethylamine is a click chemistry reagent . Click chemistry is a chemical philosophy introduced by K. Barry Sharpless of The Scripps Research Institute, that describes chemistry tailored to generate substances quickly and reliably by joining small units together.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azidoethyl-SS-ethylamine can undergo CuAAC with molecules containing Alkyne groups . CuAAC is the most popular reaction in the area of click chemistry. It is a reliable, high yielding ‘click’ reaction that gives a 1,2,3-triazole as the product.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Azidoethyl-SS-ethylamine can also undergo SPAAC with molecules containing DBCO or BCN groups . SPAAC is a type of click chemistry, a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents.
Mechanism of Action
Target of Action
Azidoethyl-SS-ethylamine is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
Azidoethyl-SS-ethylamine is a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can also undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azidoethyl-SS-ethylamine is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) and the strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions allow for the formation of a covalent bond between the Azide group in Azidoethyl-SS-ethylamine and an Alkyne group in another molecule, facilitating the conjugation of antibodies with drugs in the synthesis of ADCs .
Result of Action
The result of Azidoethyl-SS-ethylamine’s action is the formation of antibody-drug conjugates (ADCs) . These ADCs are designed to target specific cancer cells, thereby reducing the impact on healthy cells and potentially improving the efficacy of cancer treatments .
Action Environment
The action environment of Azidoethyl-SS-ethylamine largely depends on the conditions under which the click chemistry reactions (CuAAc and SPAAC) occur . Factors such as temperature, pH, and the presence of copper ions can influence the efficiency of these reactions . Furthermore, the stability and efficacy of the resulting ADCs can be influenced by various biological factors in the patient’s body, including the presence of specific antigens on cancer cells and the patient’s overall health status.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-azidoethyldisulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4S2/c5-1-3-9-10-4-2-7-8-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLWTYKOHAVGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296848 | |
Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1807512-40-8 | |
Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807512-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Azidoethyl)dithio]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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